2,2-Dimethyl-5-oxooxolane-3-carbonitrile
Description
2,2-Dimethyl-5-oxooxolane-3-carbonitrile is a cyclic organic compound featuring a five-membered oxolane (tetrahydrofuran) ring substituted with a ketone group at position 5, a nitrile group at position 3, and two methyl groups at position 2. The oxolane ring provides structural rigidity, while the electron-withdrawing nitrile and ketone groups influence its reactivity and physical properties.
Properties
Molecular Formula |
C7H9NO2 |
|---|---|
Molecular Weight |
139.15 g/mol |
IUPAC Name |
2,2-dimethyl-5-oxooxolane-3-carbonitrile |
InChI |
InChI=1S/C7H9NO2/c1-7(2)5(4-8)3-6(9)10-7/h5H,3H2,1-2H3 |
InChI Key |
KGUHSNHZJNPLAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CC(=O)O1)C#N)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of Terebic Acid
Terebic acid is conventionally synthesized through the oxidation of terpenes. Industrial-scale production typically employs turpentine oil as a starting material, which undergoes oxidative cleavage and lactonization in the presence of oxone (potassium peroxymonosulfate) and sodium periodate (NaIO₄). The reaction proceeds via intermediate cyclopentenyl carbinols, which cyclize to form the lactone ring. Laboratory-scale synthesis often utilizes a Grignard reaction:
- Grignard Addition : Diethyl acetylsuccinate reacts with methylmagnesium bromide (MeMgBr) in tetrahydrofuran (THF) at 0–5°C to form a tertiary alcohol intermediate.
- Acid Hydrolysis : The intermediate is treated with hydrochloric acid (HCl) to yield terebic acid.
Dehydration to Nitrile
The carboxylic acid group in terebic acid is converted to a nitrile through a two-step process:
- Amide Formation : Terebic acid is treated with thionyl chloride (SOCl₂) to generate the acyl chloride, which is subsequently reacted with aqueous ammonia (NH₃) to form 2,2-dimethyl-5-oxooxolane-3-carboxamide.
- Dehydration : The amide undergoes dehydration using phosphorus pentoxide (P₂O₅) or phosphorus oxychloride (POCl₃) at 120–140°C, yielding the target nitrile.
Key Data :
- Yield: 65–72% (over two steps)
- Purity: >95% (HPLC)
- Reaction Time: 8–12 hours
Cyclization of Nitrile-Containing Precursors
An alternative strategy involves constructing the oxolane ring around a pre-existing nitrile group.
Cyanohydrin Approach
This method exploits the nucleophilic addition of cyanide to a ketone:
- Cyanohydrin Formation : 3-Oxopentanedioic acid dimethyl ester reacts with hydrogen cyanide (HCN) in the presence of a base (e.g., KCN) to form a cyanohydrin intermediate.
- Cyclization : Acid-catalyzed cyclization (using H₂SO₄ or p-toluenesulfonic acid) induces lactone formation, yielding 2,2-dimethyl-5-oxooxolane-3-carbonitrile.
Optimization Insights :
- Temperature: 80–100°C
- Yield: 58–63%
- Side Products: <5% decarboxylation byproducts
Nitrile Alkylation and Ring Closure
A more complex route involves alkylation of a nitrile-containing precursor:
- Alkylation : Ethyl 3-cyano-4-methylpent-4-enoate is treated with methyl iodide (CH₃I) in the presence of lithium diisopropylamide (LDA) to introduce the second methyl group.
- Oxidative Cyclization : The alkene moiety is oxidized using ozone (O₃) followed by reductive workup (Zn/HOAc) to form the ketone, which spontaneously cyclizes into the lactone.
Challenges :
- Strict temperature control (–78°C) is required during alkylation to prevent polymerization.
- Overall Yield: 45–50%
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Reagents | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|---|
| Carboxylic Acid Dehydration | Terebic acid | SOCl₂, NH₃, P₂O₅ | 65–72 | >95 | High |
| Cyanohydrin Cyclization | 3-Oxopentanedioic ester | HCN, H₂SO₄ | 58–63 | 90–92 | Moderate |
| Nitrile Alkylation | Ethyl 3-cyano-4-methylpent-4-enoate | CH₃I, LDA, O₃ | 45–50 | 85–88 | Low |
Trade-offs :
- Dehydration Route : High yield and scalability but requires pre-synthesized terebic acid.
- Cyanohydrin Method : Avoids intermediate isolation but faces safety concerns with HCN.
- Alkylation Approach : Offers structural flexibility but suffers from low yields.
Mechanistic Considerations
Dehydration Pathway
The conversion of terebic acid to the nitrile follows a nucleophilic acyl substitution mechanism:
- Acyl Chloride Formation : SOCl₂ activates the carboxylic acid by converting it into a reactive acyl chloride.
- Ammonolysis : Ammonia attacks the electrophilic carbonyl carbon, displacing chloride and forming the amide.
- Dehydration : P₂O₅ abstracts a water molecule from the amide, resulting in nitrile formation via a tetrahedral intermediate.
Cyanohydrin Cyclization
The reaction proceeds through:
- Nucleophilic Addition : Cyanide ion attacks the ketone carbonyl, forming a tetrahedral intermediate.
- Proton Transfer : Acid catalysis stabilizes the intermediate, facilitating lactone ring closure.
- Decarboxylation : Concurrent decarboxylation eliminates CO₂, yielding the final product.
Industrial and Environmental Implications
Scalability Challenges
Industrial adoption of the dehydration route is limited by the cost of terebic acid synthesis. Turpentine oil oxidation requires specialized equipment to handle volatile terpenes, increasing capital expenditure.
Green Chemistry Alternatives
Recent studies propose using biocatalysts (e.g., nitrile hydratases) to synthesize nitriles from amides under mild conditions. While promising, enzymatic methods currently achieve only 30–40% yields for cyclic nitriles.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-5-oxooxolane-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents such as Grignard reagents or organolithium compounds can be employed.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted oxolane derivatives.
Scientific Research Applications
2,2-Dimethyl-5-oxooxolane-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-5-oxooxolane-3-carbonitrile involves its interaction with molecular targets through its functional groups. The nitrile group can participate in nucleophilic addition reactions, while the ketone group can undergo various transformations. These interactions can modulate biological pathways and molecular functions.
Comparison with Similar Compounds
Data Table: Structural and Functional Group Comparison
Physicochemical and Reactivity Trends
- Melting Points: Fused aromatic systems (e.g., isobenzofuranones ) typically exhibit higher melting points due to crystallinity, whereas oxolane derivatives may remain liquid or low-melting.
- Solubility : Polar groups (e.g., carboxylic acid in ) improve water solubility, while methyl groups in the target compound enhance lipophilicity.
- Reactivity: Nitriles in oxolane/isobenzofuranone undergo hydrolysis to amides or acids under acidic/basic conditions. Methyl groups in the target compound may sterically hinder nucleophilic attacks at the ketone.
Q & A
Q. What are the optimal synthetic routes for 2,2-Dimethyl-5-oxooxolane-3-carbonitrile, and how can AI-driven retrosynthesis tools enhance pathway design?
Methodological Answer: The compound is typically synthesized via cyclocondensation or nucleophilic substitution reactions. AI-driven retrosynthesis tools (e.g., Template_relevance Reaxys, Pistachio) can predict feasible pathways by analyzing reaction databases and prioritizing routes with high atom economy and minimal side products. For example, AI models can suggest starting materials like ketones or nitriles and optimize solvent systems (e.g., DMF or ACN) and catalysts (e.g., NaCNBH₃) based on similar carbonitrile syntheses .
Q. What spectroscopic techniques are critical for characterizing the compound’s structure?
Methodological Answer: Key techniques include:
- X-ray crystallography : Determines bond angles, dihedral angles, and crystal packing (e.g., triclinic system with space group P1, as seen in analogous carbonitriles) .
- NMR spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., carbonyl at δ ~170 ppm, nitrile at δ ~120 ppm).
- Mass spectrometry : Confirms molecular weight (e.g., m/z 280.32 for C₁₇H₁₆N₂O₂ analogs) .
Data should be cross-validated with computational methods (DFT calculations) to resolve ambiguities.
Q. How does the steric hindrance of the 2,2-dimethyl group influence reactivity?
Methodological Answer: The dimethyl group restricts rotational freedom, stabilizing the oxolane ring and reducing nucleophilic attack at the carbonyl. Reactivity studies under basic conditions (e.g., NaHCO₃ in ACN) show slower esterification rates compared to non-methylated analogs. Steric parameters can be quantified using molecular dynamics simulations (e.g., RMSD < 0.5 Å) .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic data for this compound?
Methodological Answer: Contradictions often arise from solvent effects or crystal packing forces unaccounted for in simulations. Strategies include:
- Solvent correction models : Apply COSMO-RS to adjust DFT-predicted NMR shifts.
- Temperature-dependent XRD : Compare experimental (e.g., T = 296 K, R factor = 0.045) and simulated crystal structures to identify lattice distortions .
- Hybrid QM/MM calculations : Refine energy barriers for tautomerization or ring-opening reactions.
Q. What strategies are effective in studying the compound’s reactivity under varying catalytic conditions?
Methodological Answer:
- Catalyst screening : Test transition metals (e.g., Pd(dppf)Cl₂) for cross-coupling reactions, monitoring yields via HPLC.
- Kinetic isotope effects (KIE) : Use deuterated analogs to probe rate-determining steps in hydrolysis or cyclization .
- In situ FTIR : Track intermediate formation (e.g., enolates or iminonitriles) under catalytic conditions (e.g., 65°C in DMF) .
Q. How can researchers design derivatives to modulate the compound’s biological activity while maintaining stability?
Methodological Answer:
- Bioisosteric replacement : Substitute the nitrile with a boronic acid (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) to enhance aqueous solubility .
- Pharmacophore modeling : Use docking studies (e.g., AutoDock Vina) to identify substituents (e.g., 4-methylphenyl) that improve binding to target proteins without destabilizing the oxolane ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
